N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused bicyclic core (thiophene + pyrimidine) with a tetrahydrobenzo ring system. Key structural features include:
- A 2-methyl group on the tetrahydrobenzo ring.
- A thioacetamide linker (-S-CH2-C(=O)-NH-).
- A 3,4-dimethoxyphenethyl group attached to the acetamide nitrogen.
Its design leverages structural modifications to optimize bioavailability, target binding, and metabolic stability .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-14-25-22(21-16-6-4-5-7-19(16)31-23(21)26-14)30-13-20(27)24-11-10-15-8-9-17(28-2)18(12-15)29-3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKOYCIJSVGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the Phenethyl Intermediate: The starting material, 3,4-dimethoxyphenethylamine, is synthesized through the methylation of 3,4-dihydroxyphenethylamine using methyl iodide in the presence of a base such as potassium carbonate.
Construction of the Thieno[2,3-d]pyrimidine Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and ethyl acetoacetate, under acidic conditions to form the thieno[2,3-d]pyrimidine core.
Thioether Formation: The phenethyl intermediate is then reacted with the thieno[2,3-d]pyrimidine derivative in the presence of a thiolating agent like thiourea to form the thioether linkage.
Acetamide Formation: Finally, the compound is acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through multi-step organic reactions involving thieno[2,3-d]pyrimidine derivatives and phenethylamine derivatives. The synthesis process involves:
- Formation of the thienopyrimidine scaffold : This is achieved through reactions like the Gewald reaction and Petasis reaction that yield various substituted thieno[2,3-d]pyrimidine derivatives.
- Coupling with phenethylamine : The final product is formed by coupling the thienopyrimidine derivative with 3,4-dimethoxyphenethylamine, which enhances its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Microtubule Targeting Agents : Studies have shown that derivatives of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines can effectively depolymerize microtubules and inhibit cancer cell proliferation. One study reported compounds with IC50 values ranging from 0.74 to 6.4 μM against chloroquine-resistant Plasmodium falciparum strains .
Antimalarial Activity
The compound has been evaluated for its activity against malaria:
- In vitro Studies : Certain derivatives demonstrated potent antiplasmodial activity with low cytotoxicity towards human cell lines (A549 and HeLa), indicating a selective action against malaria parasites .
Other Pharmacological Activities
The thieno[2,3-d]pyrimidine scaffold has also been linked to various other biological activities:
- Antimicrobial and Antiviral Properties : Compounds derived from this scaffold have shown promise as antimicrobial and antiviral agents due to their structural versatility .
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties as well .
Structure-Activity Relationship (SAR)
Understanding the SAR of N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is crucial for optimizing its therapeutic efficacy:
- Substituent Effects : Variations in substituents on the thienopyrimidine ring significantly affect biological activity. For example, the presence of methoxy groups has been correlated with enhanced potency in microtubule depolymerization .
Case Studies
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives share a common core but differ in substituents, which critically influence their physicochemical properties and biological activity. Below is a detailed comparison:
Structural Variations
Key Observations :
- Electron-Donating Groups : The target compound’s 3,4-dimethoxyphenethyl group enhances lipophilicity (logP ~4.54) compared to compounds with simpler phenyl or methylthio substituents (e.g., logP ~0.73–4.54 in ) .
- Linker Flexibility : The thioacetamide linker (-S-CH2-C(=O)-NH-) in the target compound allows for conformational flexibility, unlike rigid hydrazide derivatives (e.g., acetohydrazides in ) .
Critical Analysis :
- The 3,4-dimethoxyphenethyl group in the target compound may improve blood-brain barrier penetration compared to ’s methylthio-phenyl group due to higher logP .
- Cytotoxicity : While direct data for the target compound is unavailable, acetohydrazide derivatives () show moderate activity (IC50 ~5 µM), suggesting the thioacetamide linker’s role in bioactivity .
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound consists of two primary moieties: a 3,4-dimethoxyphenethyl group and a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold. The presence of these functional groups suggests potential interactions with various biological targets.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds related to the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine structure. A series of derivatives were synthesized and evaluated against Plasmodium falciparum, the causative agent of malaria. For instance:
- IC50 Values : Compounds derived from this scaffold exhibited IC50 values ranging from 0.74 to 6.4 μM , indicating significant activity against chloroquine-resistant strains of P. falciparum .
- Selectivity : Some compounds demonstrated non-cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines, suggesting a favorable therapeutic index .
Antioxidant Properties
The antioxidant activity of similar compounds has been explored extensively. In particular:
- Compounds with the methoxyphenethylamine moiety have shown promising antioxidant effects in various assays .
- The mechanism often involves scavenging free radicals and reducing oxidative stress markers in cellular models.
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of related tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have also been documented:
- Cell Proliferation Assays : Certain derivatives exhibited potent inhibition of cell proliferation with IC50 values less than 40 nM , indicating strong antiproliferative activity .
- Mechanism of Action : These compounds may disrupt microtubule dynamics, which is critical for cell division and proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| F1 | Tetrahydrobenzo scaffold | 0.74 | Antimalarial |
| F2 | Tetrahydrobenzo scaffold | 0.75 | Antimalarial |
| F4 | Tetrahydrobenzo scaffold | <40 | Antiproliferative |
| F16 | Tetrahydrobenzo scaffold | <40 | Antiproliferative |
Case Studies
- Antimalarial Evaluation :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
